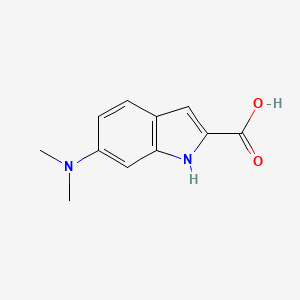

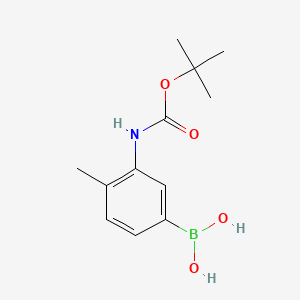

![molecular formula C56H72O12S4 B1336078 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene CAS No. 210706-03-9](/img/structure/B1336078.png)

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene

説明

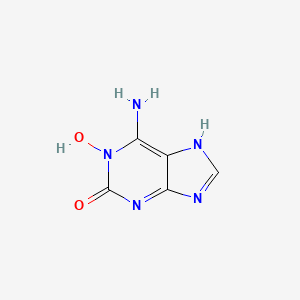

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is a type of calixarene, a class of macrocyclic compounds . It has the ability to self-assemble into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Molecular Structure Analysis

The molecular formula of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is C56H72O12S4 . The compound has a complex structure that includes multiple ether and ester groups, as well as four sulfur atoms . The exact 3D structure is not available due to the large number of atoms and the flexibility of the molecule .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its molecular weight is 1065.4 g/mol .科学的研究の応用

Supramolecular Chemistry

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix 4arene is a calixarene, a type of macrocyclic compound that is known for its ability to act as a host in host-guest chemistry . These compounds can form complexes with various guest molecules, which is useful in the development of molecular recognition systems. This property is particularly valuable in the design of sensors and the development of new materials for separation technologies.

Analytical Chemistry

In analytical chemistry, this thiacalixarene derivative has been used to create water-soluble nanoparticles with silver nitrate and fluorescein . These nanoparticles can be employed in various analytical techniques, including fluorescence spectroscopy and colorimetric assays, to detect and quantify substances.

Environmental Science

The compound’s ability to form complexes with metal ions makes it a candidate for use in environmental cleanup efforts. It could potentially be used to remove toxic heavy metals from water through a process known as remediation .

Materials Science

Thiacalixarenes, including 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix 4arene , can bind metal ions to construct molecular-based materials with defined structures . These materials have potential applications in electronics, photonics, and as catalysts in various chemical reactions.

Nanotechnology

The self-assembly properties of this compound into nanoparticles open up applications in nanotechnology. These nanoparticles can be used to create novel drug delivery systems, where the compound’s ability to encapsulate other molecules could be harnessed to transport and release therapeutic agents in a controlled manner .

Pharmaceuticals

While direct applications in pharmaceuticals are not explicitly detailed in the available literature, the compound’s properties suggest potential uses in drug formulation. Its ability to form host-guest complexes could be utilized to improve the solubility and stability of drugs, enhancing their bioavailability .

This analysis showcases the versatility of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene in scientific research, with applications ranging from environmental science to nanotechnology. Each application leverages the compound’s unique chemical structure and properties, demonstrating the broad potential of macrocyclic compounds in advancing various fields of science.

作用機序

- The primary targets of this compound are not well-documented in the literature. However, calixarenes like 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene are known for their ability to interact with various molecules due to their unique cage-like structure.

- 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene self-assembles into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Target of Action

Mode of Action

特性

IUPAC Name |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaen-25-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H72O12S4/c1-17-61-45(57)29-65-49-37-21-33(53(5,6)7)22-38(49)70-40-24-35(55(11,12)13)26-42(51(40)67-31-47(59)63-19-3)72-44-28-36(56(14,15)16)27-43(52(44)68-32-48(60)64-20-4)71-41-25-34(54(8,9)10)23-39(69-37)50(41)66-30-46(58)62-18-2/h21-28H,17-20,29-32H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVIIKFHGZNQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2C=C(C=C1SC3=CC(=CC(=C3OCC(=O)OCC)SC4=CC(=CC(=C4OCC(=O)OCC)SC5=C(C(=CC(=C5)C(C)(C)C)S2)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413134 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene | |

CAS RN |

210706-03-9 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene improve the detection of heavy metal ions in water samples?

A1: 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene acts as a modifying agent for glassy carbon electrodes. When applied to the electrode surface, it forms a film that exhibits enhanced sensitivity towards specific heavy metal ions like mercury(II) [] and silver(I) []. While the exact mechanism is not fully elucidated in the provided abstracts, it's likely that the thiacalixarene structure provides a favorable environment for the preconcentration and electrochemical reduction of these metal ions, thus amplifying the analytical signal during voltammetric measurements.

Q2: What are the advantages of using a 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene modified electrode for heavy metal detection compared to a bare electrode?

A2: The research highlights several advantages of using the modified electrode:

- Enhanced Sensitivity: The modified electrode demonstrates significantly improved sensitivity for detecting trace amounts of mercury(II) [] and silver(I) [] compared to a bare glassy carbon electrode. This allows for the detection of lower concentrations of these heavy metals in water samples.

- Practicality: The modified electrode offers a simple, rapid, and economical approach for detecting heavy metals in water samples []. This makes it suitable for routine analysis and environmental monitoring applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)